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Compound of Interest

Compound Name: 2-Bromoethanol

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational isomerism of 2-
bromoethanol, a molecule of significant interest in conformational analysis. The presence of a
flexible carbon-carbon single bond and the potential for intramolecular interactions give rise to
distinct rotational isomers, or conformers, with varying stabilities and physicochemical
properties. Understanding the conformational landscape of 2-bromoethanol is crucial for
applications in stereoselective synthesis, molecular recognition, and drug design, where
molecular geometry plays a pivotal role.

Core Concepts: Conformational Isomers of 2-
Bromoethanol

The rotation around the C-C bond in 2-bromoethanol (Br-CH2-CHz-OH) results in a continuum
of possible three-dimensional arrangements. However, due to steric and electronic interactions,
only specific staggered conformations are energetically favorable. The two most stable and
extensively studied conformers are the gauche and anti (or trans) isomers.

The gauche conformer is characterized by a dihedral angle of approximately 60° between the
bromine and oxygen atoms when viewed along the C-C bond. This conformation is notably
stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the bromine
atom.[1][2] This interaction is a classic example of the "gauche effect,” where a typically less
favored steric arrangement is stabilized by favorable electronic interactions.[3]
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The anti conformer, also referred to as the trans conformer, has the bromine and oxygen atoms
positioned at a dihedral angle of 180°. While this arrangement minimizes steric hindrance
between the bulky bromine and hydroxyl groups, it lacks the stabilizing intramolecular
hydrogen bond present in the gauche form.

Spectroscopic and computational studies have consistently shown that the gauche conformer
is the more stable of the two in the gas phase and in non-polar solvents.[4][5] The energy
difference between the gauche and anti conformers is a key parameter in understanding the
conformational equilibrium of 2-bromoethanol.

Data Presentation: A Quantitative Summary

The following tables summarize the key quantitative data obtained from various experimental
and computational studies on the rotational isomers of 2-bromoethanol.

Table 1. Thermodynamic Data for the Conformational Equilibrium of 2-Bromoethanol

Experimental AH° (anti - gauche) Temperature Range
Reference

Method (kcal/mol) (°C)
Infrared Spectroscopy

1.45+0.1 Up to 130 [5][6]
(Vapor)
Infrared Spectroscopy -

1.25+0.08 Not specified [5]

(CCla solution)

Electron Diffraction

1.82 £ 0.64 (AE®) 60 - 200
(Gas Phase)

Table 2: Structural Parameters of 2-Bromoethanol Conformers from Electron Diffraction
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Parameter Gauche Conformer Anti Conformer Reference

Assumed equal to
r(C-0) (A) 1.419 (14) )
gauche

Assumed equal to

r(C-C) (A) 1.499 (26)

gauche

Assumed equal to
r(C-Br) (A) 1.949 (6)

gauche

Assumed equal to
L(CCO) (°) 112.8 (12)

gauche

Assumed equal to
L(CCBr) (%) 111.2 (13)

gauche
1(OCCBY) (°) 62.3 (29) 180 (fixed)

Table 3: Rotational and Quadrupole Coupling Constants from Microwave Spectroscopy
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Parameter Value Isotopic Species Reference
A (MHz) 10335.54 + 0.02 79Br [1]
B (MHZz) 2831.62 £ 0.01 79Br [1]
C (MHz) 2397.64 + 0.01 79Br [1]
A (MHz) 10291.56 + 0.02 81By [1]
B (MHz) 2810.12 + 0.01 81Br [1]
C (MHz) 2380.12 + 0.01 81By [1]
xaa (MHz) 355.7+1.5 79Br [1]
xbb (MHz) -181.3+1.0 79Br [1]
xcc (MHz) -174.4+£1.0 79Br [1]
xaa (MHz) 297.2+15 81Br [1]
xbb (MHz) -151.5+ 1.0 81Br [1]
xcc (MHz) -145.7+1.0 81Br [1]

Experimental Protocols

Detailed methodologies for the key experimental techniques used to study the rotational
isomerism of 2-bromoethanol are provided below.

Temperature-Dependent Infrared Spectroscopy

This technique is employed to determine the enthalpy difference between the conformers by
monitoring the temperature dependence of their characteristic vibrational bands.[5][6]

o Sample Preparation: 2-bromoethanol is purified by vacuum distillation to remove any
impurities.[6] For vapor-phase measurements, a small amount of the liquid sample is
introduced into a variable-temperature gas cell. The cell is then heated, and the pressure is
allowed to equilibrate at each target temperature.
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Data Acquisition: Infrared spectra are recorded over a range of temperatures (e.g., up to
130°C for 2-bromoethanol).[5][6] The spectral region containing the C-Br stretching
vibrations is of particular interest, as distinct bands for the gauche and anti conformers are
often observed.

Data Analysis: The integrated intensities of the absorption bands corresponding to the
gauche and anti conformers are measured at each temperature. A van't Hoff plot of the
natural logarithm of the ratio of the integrated intensities versus the inverse of the
temperature (in Kelvin) is constructed. The slope of this plot is equal to -AH°/R, where AH® is
the enthalpy difference between the conformers and R is the gas constant.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise rotational constants, which can be used to
determine the molecular geometry of the conformers.[1]

Sample Introduction: A sample of 2-bromoethanol is introduced into the spectrometer,
typically as a vapor at low pressure.

Spectral Acquisition: The sample is irradiated with microwave radiation, and the absorption is
measured as a function of frequency. For 2-bromoethanol, only the spectrum of the more
stable gauche conformer is typically observed.[1]

Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian
to determine the rotational constants (A, B, and C) and, if applicable, nuclear quadrupole
coupling constants.[1] By analyzing the spectra of different isotopic species (e.g., 7°Br and
81Br), the positions of the atoms can be determined with high precision, yielding detailed
structural information.[1]

Gas-Phase Electron Diffraction

This method provides information about the radial distribution of atoms in the molecule,
allowing for the determination of bond lengths, bond angles, and the relative abundance of
conformers.[4]

o Sample Introduction: A gaseous jet of 2-bromoethanol is introduced into a high-vacuum
chamber.[4] The experiment is often performed at several different nozzle-tip temperatures to
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study the temperature dependence of the conformational equilibrium.

o Data Acquisition: A high-energy beam of electrons is passed through the gas jet, and the
scattered electrons are detected on a photographic plate or a CCD detector. The scattering
pattern consists of a series of concentric rings.

o Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is
analyzed. This experimental scattering curve is compared to theoretical curves calculated for
different molecular geometries and conformer ratios. A least-squares refinement is performed
to determine the structural parameters and the relative populations of the gauche and anti
conformers that best fit the experimental data.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of 2-
bromoethanol's rotational isomerism.

Anti Conformer
Gauche Conformer (More Stable)

Anti AH° <0

—» Gauche
Rotation around C-C bond

Click to download full resolution via product page

Caption: Conformational equilibrium of 2-bromoethanol.
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Caption: Experimental and computational workflow.

Conclusion

The rotational isomerism of 2-bromoethanol is a well-documented phenomenon, with the
gauche conformer being favored over the anti conformer due to a stabilizing intramolecular
hydrogen bond. A combination of experimental techniques, including infrared and microwave
spectroscopy and gas-phase electron diffraction, alongside computational methods, has
provided a detailed understanding of the thermodynamic and structural properties of these
conformers. The data and protocols presented in this guide offer a comprehensive resource for
researchers in chemistry and drug development, highlighting the importance of conformational
analysis in understanding molecular behavior and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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